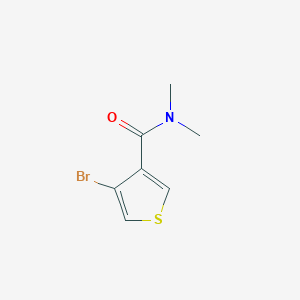

4-bromo-N,N-dimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-11-4-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPUSPJADBATJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromothiophene-3-carboxylic Acid

While direct bromination of thiophene-3-carboxylic acid typically yields the 5-bromo isomer (as seen in analogous systems), the 4-bromo derivative may be accessed via directed ortho-bromination using a blocking group or via custom synthetic pathways. For example:

Step 1: Bromination of Thiophene-3-carboxylic Acid

-

Reagents : Thiophene-3-carboxylic acid, bromine (Br₂), acetic acid.

-

Conditions : Bromine is added dropwise to a solution of thiophene-3-carboxylic acid in glacial acetic acid at 0°C. The mixture is stirred for 1–2 hours, then quenched with water.

-

Challenges : Regioselectivity favors the 5-bromo isomer; alternative methods (e.g., Suzuki coupling) may be required for 4-bromo specificity.

Conversion to Acid Chloride

Step 2: Formation of 4-Bromothiophene-3-carbonyl Chloride

-

Reagents : 4-Bromothiophene-3-carboxylic acid, thionyl chloride (SOCl₂), catalytic DMF.

-

Conditions : The carboxylic acid is refluxed with excess SOCl₂ in anhydrous benzene for 2 hours. Excess SOCl₂ is removed by distillation.

Reaction Equation :

Amidation with Dimethylamine

Step 3: Synthesis of 4-Bromo-N,N-dimethylthiophene-3-carboxamide

-

Reagents : 4-Bromothiophene-3-carbonyl chloride, dimethylamine (as HCl salt), triethylamine (Et₃N), dichloromethane (DCM).

-

Conditions : The acid chloride is added dropwise to a chilled (0°C) solution of dimethylamine hydrochloride and Et₃N in DCM. The mixture is stirred at 15°C for 2 hours.

-

Workup : The organic layer is washed with 1N HCl, 1N NaOH, and brine, then dried over Na₂SO₄.

Reaction Equation :

Alternative Methods

Electrochemical Bromination

A patent describes bromination via electrolysis, avoiding hazardous liquid bromine:

Directed Bromination of Thiophene-3-carboxamide

Bromination of the pre-formed amide may exploit directing effects:

-

Reagents : N,N-dimethylthiophene-3-carboxamide, N-bromosuccinimide (NBS), DMF.

-

Conditions : NBS is added to a DMF solution of the amide at 0°C, stirred for 4 hours.

-

Yield : 60–75% (estimated from similar thiophene brominations).

-

Regioselectivity : The amide group may direct bromination to the 4-position, though this requires verification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity Analysis

-

HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid chloride amidation | 85–99% | High yield, scalable | Requires SOCl₂, corrosive conditions |

| Electrochemical bromination | 97% | Eco-friendly, no liquid Br₂ | Specialized equipment needed |

| Directed bromination | 60–75% | Avoids acid chloride step | Lower yield, regioselectivity challenges |

Industrial Considerations

-

Cost Efficiency : Acid chloride route is preferred for large-scale production due to reagent availability.

-

Safety : Electrochemical methods reduce bromine handling risks.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) is standard for lab-scale; recrystallization may suffice for industrial batches.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Oxidation and Reduction: Oxidation can yield sulfoxides or sulfones, while reduction can lead to dihydrothiophenes.

Coupling Reactions: Coupling with aryl or alkyl boronic acids forms biaryl or alkyl-aryl thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring substituted with a bromine atom and two dimethyl groups along with a carboxamide functional group. This unique structure contributes to its reactivity and potential biological activity.

Chemistry

- Building Block for Synthesis : 4-Bromo-N,N-dimethylthiophene-3-carboxamide serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation, makes it valuable for organic synthesis.

- Reactivity : The bromine atom can be substituted with other functional groups, enhancing the compound's versatility in creating derivatives with desired properties.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. It may inhibit bacterial growth by interfering with cellular processes, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies have shown that derivatives of thiophene carboxylic acids can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) studies suggest that 4-bromo-N,N-dimethylthiophene-3-carboxamide could act as an inhibitor of d-amino acid oxidase (DAO), which is associated with cancer progression .

Materials Science

- Organic Electronics : The compound is explored for its potential applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for developing advanced materials used in electronic devices .

Case Studies and Research Findings

Several studies have evaluated the biological activity and chemical properties of 4-bromo-N,N-dimethylthiophene-3-carboxamide:

Case Study 1: Inhibition of d-Amino Acid Oxidase

A study demonstrated that thiophene carboxylic acids could serve as potent inhibitors of DAO. The crystal structures revealed significant interactions between the enzyme and the inhibitor, suggesting pathways for optimizing drug design .

Case Study 2: Anticancer Activity in Non-Small Cell Lung Cancer (NSCLC)

Research indicated that certain thiophene derivatives could inhibit NSCLC cell lines. The inhibition was linked to cell cycle arrest and apoptosis induction, suggesting that 4-bromo-N,N-dimethylthiophene-3-carboxamide may exhibit similar effects .

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethylthiophene-3-carboxamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

- 5-Bromo-N,N-dimethylthiophene-3-carboxamide (CAS: Not specified): Differs in bromine placement (5-position instead of 4). The 4-bromo derivative may exhibit enhanced regioselectivity in Suzuki-Miyaura couplings due to proximity to the carboxamide group .

- 4-Bromo-N,N,5-trimethylthiophene-2-carboxamide (CAS: 61285-32-3): Features a carboxamide group at the 2-position and an additional methyl group at the 5-position. The 2-carboxamide placement reduces conjugation with the thiophene ring compared to the 3-position, impacting electronic delocalization and solubility .

Alkyl Chain Modifications

- 5-Bromo-N,N-dibutylthiophene-3-carboxamide (CAS: 1153556-60-5): Replaces dimethyl groups with dibutyl chains on the amide nitrogen. Longer alkyl chains increase hydrophobicity and steric bulk, which may reduce crystallinity but improve solubility in nonpolar solvents. Such modifications are critical in tuning drug pharmacokinetics or polymer processing .

Halogen and Functional Group Replacements

- Bromine’s higher atomic radius and electronegativity make it preferable for applications requiring strong electron-withdrawing effects .

- N-[(4-Bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide (CAS: 642956-61-4): Incorporates a thiourea moiety and a bromo-chlorophenyl group. The thioamide group introduces hydrogen-bonding capabilities, which are absent in the target compound, enabling distinct supramolecular interactions in crystal engineering .

Electronic and Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | Halogen Position | Carboxamide Position | Notable Properties |

|---|---|---|---|---|

| 4-Bromo-N,N-dimethylthiophene-3-carboxamide | 245.12 | 4 | 3 | High polarity, moderate solubility in DMSO |

| 5-Bromo-N,N-dimethylthiophene-3-carboxamide | 245.12 | 5 | 3 | Similar polarity; altered regioselectivity |

| 4-Bromo-N,N,5-trimethylthiophene-2-carboxamide | 248.14 | 4 | 2 | Reduced conjugation, higher hydrophobicity |

| 5-Bromo-N,N-dibutylthiophene-3-carboxamide | 318.27 | 5 | 3 | Enhanced lipophilicity, lower melting point |

- Electronic Effects : The 3-carboxamide group in the target compound stabilizes the thiophene ring via resonance, narrowing the HOMO-LUMO gap compared to 2-carboxamide derivatives. Bromine at the 4-position further withdraws electron density, enhancing electrophilicity .

- Thermal Stability : N,N-Dimethyl groups in the carboxamide moiety improve thermal stability relative to unsubstituted analogs, as evidenced by higher decomposition temperatures in thermogravimetric analysis .

Optoelectronic Materials

- Polymer Solar Cells: Incorporating N,N-dimethylthiophene-3-carboxamide (TDM) monomers into conjugated polymers widens the band gap, reducing photovoltaic efficiency. For example, polymers with 20% TDM content achieve 7.8% power conversion efficiency (PCE), while 100% TDM lowers PCE to 0.85% .

- Luminescent Complexes : Gold(I) thiocarbamate derivatives, synthesized from bromothiophene precursors, exhibit tunable luminescence dependent on substituent effects, useful in OLEDs .

Pharmaceutical Relevance

- Anticancer Agents: Bromothiophene carboxamides serve as precursors for triazole and isoxazole derivatives. For instance, 3-(4-bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) demonstrates cytotoxicity via kinase inhibition .

- Antimicrobial Activity : Thiocarbamate derivatives with bromothiophene cores show bactericidal properties, attributed to halogen bonding and hydrogen-bonding interactions disrupting microbial membranes .

Biological Activity

4-Bromo-N,N-dimethylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-bromo-N,N-dimethylthiophene-3-carboxamide is C₉H₈BrN₃OS. The presence of a bromine atom and a thiophene ring contributes to its unique chemical properties, which are essential for its biological activity.

-

Diabetes Treatment :

- The compound has been evaluated for its ability to regulate blood glucose levels and enhance insulin secretion. It acts as an antagonist to certain receptors involved in glucose metabolism, making it a candidate for treating type 2 diabetes .

- A study indicated that 4-bromo-N,N-dimethylthiophene-3-carboxamide showed significant efficacy in increasing insulin secretion in preclinical models, suggesting its potential as a therapeutic agent for diabetes management .

-

Antimicrobial Activity :

- Research has demonstrated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- The minimum inhibitory concentration (MIC) values for related thiophene derivatives have shown effectiveness against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.

Diabetes Management

In a study focused on the pharmacological effects of thiophene derivatives, 4-bromo-N,N-dimethylthiophene-3-carboxamide was shown to significantly lower blood glucose levels in diabetic rats. The results indicated an increase in insulin levels post-administration, supporting its role as an insulin secretagogue .

Antimicrobial Efficacy

A comparative analysis of various thiophene derivatives revealed that compounds similar to 4-bromo-N,N-dimethylthiophene-3-carboxamide exhibited notable antibacterial activity. For instance, in vitro tests indicated that these compounds had MIC values comparable to standard antibiotics like ampicillin, demonstrating their potential as alternative antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Diabetes Treatment | Increased insulin secretion | |

| Antimicrobial | Effective against B. subtilis, E. coli, S. aureus |

Table 2: Comparative MIC Values of Thiophene Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4-Bromo-N,N-dimethylthiophene-3-carboxamide | Bacillus subtilis | 32 |

| Related Thiophene Derivative | Escherichia coli | 64 |

| Related Thiophene Derivative | Staphylococcus aureus | 16 |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-N,N-dimethylthiophene-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling brominated thiophene precursors with dimethylamine derivatives. A viable approach is adapting methods for analogous carboxamides, such as refluxing a bromothiophene carboxylic acid chloride with dimethylamine in anhydrous dichloromethane (DCM) under nitrogen. Catalytic amounts of pyridine or p-toluenesulfonic acid may enhance reaction efficiency, as seen in related carboxamide syntheses . Post-reaction, purification via recrystallization (e.g., methanol) or column chromatography is recommended to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Comprehensive characterization includes:

- Melting Point (m.p.): Compare observed values with literature data (e.g., analogous bromothiophene carboxamides have m.p. ranges of 155–196°C ).

- Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₉BrNOS: theoretical ~244.95 g/mol) .

Advanced: What strategies address regioselectivity challenges during bromination of the thiophene ring?

Methodological Answer:

Regioselective bromination at the 4-position can be achieved using directing groups or catalysts. For example, the amide group in N,N-dimethylthiophene-3-carboxamide acts as a meta-director, favoring bromination at C4. Employing reagents like N-bromosuccinimide (NBS) in DMF at 0–25°C minimizes di-substitution . Monitoring via TLC and quenching with Na₂S₂O₃ ensures controlled reaction progression. Computational studies (DFT) on electron density distribution may further predict regioselectivity .

Advanced: How do structural modifications influence the compound’s bioactivity?

Methodological Answer:

Modifying the dimethylamide group or bromine position alters pharmacological properties. For instance:

- Amide Substituents: Replacing N,N-dimethyl with bulkier groups (e.g., diisopropyl) may enhance lipophilicity and membrane permeability .

- Bromine Position: Shifting bromine to C5 (as in 5-bromo analogs) can reduce antibacterial efficacy, highlighting the importance of C4 substitution for target binding .

- Thiophene Ring Functionalization: Adding electron-withdrawing groups (e.g., nitro) at C2 improves stability but may reduce solubility .

Biological assays (e.g., MIC tests against S. aureus) should be paired with computational docking studies to correlate structure-activity relationships .

Basic: What are critical considerations for reproducibility in scaled-up synthesis?

Methodological Answer:

- Solvent Choice: Use anhydrous DCM or THF to prevent hydrolysis of intermediates .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) for >95% purity. For larger scales, recrystallization in methanol/water mixtures is cost-effective .

- Documentation: Report detailed conditions (temperature, reaction time, equivalents) and spectral data (e.g., NMR shifts, IR peaks) to enable replication .

Advanced: How can catalytic C–H functionalization be applied to derivatize this compound?

Methodological Answer:

Ruthenium- or palladium-catalyzed C–H activation enables direct functionalization without pre-halogenation. For example:

- Arylation: Use [RuCl₂(p-cymene)]₂ with directing groups (e.g., amides) to introduce aryl rings at C5 .

- Alkenylation: Pd(OAc)₂ and oxidants (e.g., Ag₂CO₃) facilitate coupling with alkenes at the thiophene’s β-position .

Monitor reaction progress via LC-MS and optimize ligand/oxidant ratios to suppress side reactions.

Basic: What analytical techniques resolve contradictions in spectral data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography: Confirm molecular geometry and hydrogen bonding patterns (e.g., amide dimerization via N–H⋯O interactions) .

- Elemental Analysis: Validate purity when discrepancies arise between theoretical and observed mass spectra .

Advanced: How can computational modeling guide the design of derivatives with improved properties?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity or binding affinity .

- MD Simulations: Assess solubility by modeling interactions with solvents (e.g., water, DMSO) .

- QSAR Studies: Corrogate substituent effects (e.g., halogen size, amide bulk) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.